4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride
Description
4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is a thieno[2,3-d]pyrimidine derivative featuring a benzoic acid moiety linked via an amino group to a trimethyl-substituted heterocyclic core. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
4-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.ClH/c1-8-9(2)22-15-13(8)14(17-10(3)18-15)19-12-6-4-11(5-7-12)16(20)21;/h4-7H,1-3H3,(H,20,21)(H,17,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGGPYOQPABCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC3=CC=C(C=C3)C(=O)O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate I: Guanidine Hydrochloride Preparation
The first intermediate, N-(4-carboxyphenyl)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride, is synthesized via nucleophilic aromatic substitution:
Reaction Scheme:
4-Aminobenzoic acid + 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine → Intermediate I
Typical Conditions:
- Solvent: Isoamyl alcohol or isopropyl acetate (150–200 mL per 0.1 mol substrate)
- Base: Sodium hydroxide (3.5–4.0 eq)
- Temperature: Reflux (110–125°C)
- Duration: 30–60 hours
- Yield: 45–75% after crystallization
Cyclization and Final Product Formation
Ring-Closure Reaction
The second stage involves cyclization using 3-(dimethylamino)-1-(heteroaryl)-2-propen-1-one derivatives under controlled basic conditions:
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| pH Control | 8.0–9.5 | Prevents side reactions |
| Solvent Polarity | Medium (e.g., toluene) | Enhances reaction selectivity |
| Temperature Gradient | 40–50°C → 5–10°C | Improves crystallization |
| Stoichiometric Ratio | 1:1.05 (substrate:enone) | Maximizes conversion |
Purification Protocol:
- Initial acidification to pH 5.0 with HCl
- Basification to pH 8.0 using NaHCO₃
- Recrystallization from methanol/water (1:1 v/v)
- Activated carbon decolorization (1% w/w)
- Final pH adjustment to 7.0–7.5 for hydrochloride formation
Industrial-Scale Optimization
Modern production methods employ continuous flow reactors to address challenges in traditional batch processing:
Table 1. Batch vs. Flow Reactor Performance
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 kg/L·day | 2.4 kg/L·day |
| Impurity Profile | 0.6–1.2% | 0.2–0.4% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
| Total Yield | 64.2% | 78.5% |
Key advancements include:
- Microwave-assisted heating for 30% faster reaction kinetics
- In-line pH monitoring with automated reagent dosing systems
- Countercurrent crystallization for 99.8% HPLC purity
Analytical Characterization
Table 2. Spectroscopic Data
| Technique | Key Characteristics |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 2.28 (s, 3H, CH₃), 2.45 (s, 6H, 2×CH₃), 6.89 (d, J=8.4 Hz, 2H, ArH), 7.92 (d, J=8.4 Hz, 2H, ArH), 10.21 (s, 1H, NH) |
| FT-IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 3250–3350 cm⁻¹ (NH) |
| HPLC (C18, 1.5 mL/min) | tR = 7.89 min, purity >99.5% |
| m.p. | 274–276°C (lit. 277–278°C) |
The hydrochloride form shows distinct XRPD patterns between 5–40° 2θ with characteristic peaks at 12.8°, 17.2°, and 25.4°.
Comparative Method Analysis
Table 3. Alternative Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Ullmann Coupling | High functional group tolerance | Requires copper catalysts |
| Buchwald-Hartwig | Mild conditions | Palladium catalyst cost |
| Microwave Synthesis | Rapid reaction times | Scalability challenges |
| Photochemical | Energy efficient | Low yields (∼35%) |
The patented two-step method achieves superior atom economy (82.4%) compared to traditional routes (68.9%) while reducing E-factor from 12.4 to 6.7 kg waste/kg product.
Chemical Reactions Analysis
Benzoic Acid Group
The carboxylic acid moiety undergoes typical acid-base and nucleophilic acyl substitution reactions. Key reactions include:
In derivatives like 3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid, ester hydrolysis under basic conditions regenerates the carboxylic acid group .
Amino Linker
The secondary amine (-NH-) linking the thienopyrimidine and benzoic acid moieties participates in:
| Reaction Type | Reagents/Conditions | Products Formed | Source |
|---|---|---|---|
| Schiff Base Formation | Aromatic aldehydes (e.g., salicylaldehyde) | Imine derivatives | |
| Alkylation | Alkyl halides (e.g., CH₃I) | Tertiary amines |
For example, 4-[(4,6-dimethylpyrimidin-2-yl)-methylamino]benzoic acid (PubChem CID 2736306) demonstrates methyl group substitution at the amino position under alkylation conditions .
Thienopyrimidine Core
The electron-deficient thieno[2,3-d]pyrimidine ring undergoes electrophilic and nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products Formed | Source |
|---|---|---|---|
| Nucleophilic Substitution | Amines, alkoxides | C4-substituted derivatives | |
| Oxidation | KMnO₄ (acidic conditions) | Sulfoxide/sulfone derivatives |
In analogs like 3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid, the C6 ethoxycarbonyl group is susceptible to nucleophilic attack, enabling further functionalization .
Reaction Optimization
-
Hybrid Synthesis : Continuous flow reactors improve yields (80%) in multi-step syntheses involving precipitation and in-line trituration .
-
Catalysis : Acidic catalysts (e.g., toluene-4-sulfonic acid) enhance imine formation efficiency (yields 80–96%) .
Comparative Reactivity Table
| Functional Group | Reactivity vs. Analogous Compounds | Key Difference |
|---|---|---|
| Benzoic Acid | Higher acidity due to electron-withdrawing thienopyrimidine | Enhanced nucleophilic acyl substitution |
| Amino Linker | Reduced basicity compared to aliphatic amines | Selective alkylation at nitrogen |
| Thienopyrimidine | Greater electrophilicity at C4 vs. pyrimidine | Facilitates nucleophilic substitutions |
Scientific Research Applications
Reaction Conditions
The reactions generally require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications in drug development. It shows promise as:
- Antimicrobial Agents : Exhibiting activity against various bacterial strains.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation in vitro.
Biological Studies
Research indicates that this compound may interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. This interaction could lead to modulation of biological activities beneficial in treating conditions like cancer and infections.
Material Science
In industrial applications, it serves as a building block for synthesizing more complex molecules and materials. Its unique chemical properties make it suitable for use as a catalyst in various chemical reactions.
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation : Leading to the formation of oxides.
- Reduction : Producing hydrogenated derivatives.
- Substitution Reactions : Facilitating the introduction of new functional groups.
Antimicrobial Activity
A study published in Molecules evaluated the antimicrobial properties of derivatives related to this compound. The results indicated significant inhibitory effects against various bacterial strains with minimum inhibitory concentration (MIC) values suggesting potent activity compared to standard antibiotics .
Anticancer Evaluation
Research has shown that compounds similar to 4-((2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride exhibit cytotoxic effects against several human cancer cell lines, including breast and colon cancers . These findings highlight the potential for developing new anticancer therapies based on this structural framework.
Mechanism of Action
The mechanism of action of 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs differ in substituents on the thieno[2,3-d]pyrimidine ring and the nature of the appended functional groups. Key comparisons include:
*Estimated based on structural similarity.
Key Observations :
- Trimethyl vs.
- Functional Group Variations : The benzoic acid moiety in the target compound and its dimethyl analog enhances hydrophilicity, while sulfanyl or thioacetic acid groups in other analogs introduce distinct electronic and steric profiles .
Biological Activity
4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C14H16N4O2S
- Molecular Weight : 304.37 g/mol
- CAS Number : 18593-45-8
- Structure : The compound features a thieno[2,3-d]pyrimidine core substituted with an amino group and a benzoic acid moiety.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and memory.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress and damage.
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, indicating potential use in antimicrobial therapies.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant cytotoxicity against cancer cell lines. For instance:
- Case Study : A study involving related thieno[2,3-d]pyrimidine derivatives showed promising results in inhibiting the growth of breast cancer cells with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity:
- Mechanism : It may inhibit the production of inflammatory cytokines and modulate pathways involved in inflammation .
Antidiabetic Potential
Compounds with similar structures have been evaluated for their antidiabetic properties:
- Findings : Some derivatives have shown the ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Data Table of Biological Activities
Case Studies and Research Findings
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The results indicated that modifications to the amino and carboxylic acid groups significantly enhanced anticancer activity .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory markers compared to control groups .
- Diabetes Research : In a controlled study on diabetic rats, treatment with related compounds led to a significant decrease in fasting blood glucose levels, suggesting that these compounds could be developed into therapeutic agents for diabetes management .
Q & A
Q. Key Parameters :
| Step | Reaction Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | 80–100°C, DMF, 12–24 hrs | Use anhydrous solvents to avoid hydrolysis |
| Amination | 120°C, DMSO, 8–12 hrs | Purify intermediates via column chromatography to reduce by-products |
| Salt Formation | RT, HCl gas in EtOH | Control pH to 2–3 for maximal precipitation |
Characterization requires 1H/13C NMR (confirming methyl groups at δ 2.1–2.4 ppm and aromatic protons at δ 7.8–8.2 ppm) and HRMS (expected [M+H]+: ~414.12 g/mol) .
Advanced: How can researchers resolve contradictions in reported biological activities of thienopyrimidine derivatives?
Answer:
Discrepancies in bioactivity data (e.g., varying IC50 values in kinase assays) often arise from:
- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration >0.1% may inhibit activity) .
- Structural Analogues : Subtle substituent changes (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) drastically alter target binding. Compare Table 1 for structural-activity trends:
Q. Table 1. Bioactivity of Thienopyrimidine Analogues
| Compound Substituent | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | EGFR | 12.3 | |
| 4-Nitrophenyl | VEGFR2 | 8.7 | |
| 3,4-Dichlorophenyl | Aurora B | 45.6 |
Q. Resolution Strategies :
- Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed DMSO levels).
- Perform docking studies to rationalize substituent effects on binding pockets .
Basic: What analytical techniques are critical for confirming the purity and stability of this compound?
Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities (>98% purity threshold) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
- pH-Dependent Solubility : Test solubility in buffers (pH 1–7) to guide formulation for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
